Diapocynin
Overview
Description
Diapocynin is a dimeric form of apocynin, a naturally occurring compound known for its antioxidant properties. It is synthesized through the oxidative coupling of apocynin and has shown significant potential in reducing oxidative stress and reactive oxygen species production. This compound has been studied for its neuroprotective and anti-inflammatory effects, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Diapocynin primarily targets NADPH oxidases (NOX) , which are considered a major source of reactive oxygen species (ROS) in muscle . It also interacts with iPLA2 and Ca2+ influx through stretch-activated and store-operated channels . These targets play a crucial role in the pathology of dystrophin-deficient muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits ROS production, which is a major contributor to oxidative injury in several neurodegenerative disorders . It also abolishes iPLA2 activity and reduces Ca2+ influx through stretch-activated and store-operated channels, two major pathways responsible for excessive Ca2+ entry in dystrophic muscle .
Result of Action
This compound has been shown to have profound neuroprotective effects. It prevents force loss induced by eccentric contractions of dystrophic muscle close to the value of wild-type muscle and reduces membrane damage . It also attenuates oxidative stress with a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor striatal contents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of H2O2 and myeloperoxidase is required for the conversion of apocynin to this compound, the actual active compound
Biochemical Analysis
Biochemical Properties
Diapocynin interacts with various biomolecules in biochemical reactions. It has been found to attenuate oxidative stress, leading to a significant increase in reduced glutathione, glutathione-S-transferase, nuclear factor erythroid 2-related factor 2, and brain-derived neurotrophic factor . It also interacts with NADPH oxidase (NOX2; gp91phox subunit), leading to diminished expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to significantly attenuate glial cell activation in the nigral regions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to suppress nigral ionized calcium binding adaptor molecule 1 (Iba-1) and glial fibrillary acidic protein (GFAP) protein expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been used to investigate in vitro and in vivo pharmacokinetics . The stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to be effective in pre-clinical models of Parkinson’s disease .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diapocynin is synthesized by the activation of apocynin with ferrous sulfate and sodium persulfate. The reaction involves the oxidative coupling of apocynin, resulting in the formation of this compound as a brown precipitate. This precipitate is then dissolved in ammonia, re-crystallized in hydrochloric acid, and washed with boiling water to yield pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of ferrous sulfate and sodium persulfate as reagents, along with the purification steps, can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Diapocynin undergoes various chemical reactions, including oxidation and reduction. It is particularly noted for its ability to inhibit the production of reactive oxygen species, which is a key aspect of its antioxidant properties .
Common Reagents and Conditions:
Oxidation: this compound is synthesized through an oxidative coupling reaction using ferrous sulfate and sodium persulfate.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Major Products: The primary product of the oxidative coupling of apocynin is this compound itself. Further reactions involving this compound can lead to various derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diapocynin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and its ability to inhibit reactive oxygen species production.
Biology: The compound has shown potential in reducing oxidative stress and inflammation in biological systems.
Medicine: this compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease
Industry: While its industrial applications are still being explored, this compound’s antioxidant properties make it a candidate for use in various industrial processes.
Comparison with Similar Compounds
Polymethoxyflavones: Compounds with a similar chemical structure to this compound, known for their antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound’s uniqueness lies in its dimeric structure, which enhances its antioxidant properties compared to its monomeric counterpart, apocynin. This dimeric form allows for more effective inhibition of reactive oxygen species production, making this compound a more potent antioxidant and anti-inflammatory agent .
Properties
IUPAC Name |
1-[3-(5-acetyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-9(19)11-5-13(17(21)15(7-11)23-3)14-6-12(10(2)20)8-16(24-4)18(14)22/h5-8,21-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNDPICGHQGWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032857 | |
Record name | Diapocynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-22-2 | |
Record name | Diapocynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29799-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diapocynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diapocynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29799-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAPOCYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A65KM2ZD49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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